N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound with the molecular formula C18H21N3O4S2 and a molecular weight of 407.50704 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a furoylamino group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide include other sulfonamides and furoylamino derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H21N3O4S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O4S2/c22-17(16-7-4-12-25-16)20-18(26)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h4,7-12,14,21H,1-3,5-6H2,(H2,19,20,22,26) |
InChI Key |
PVURYGPPWLZUMD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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